molecular formula C12H8N2O B2733970 2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile CAS No. 156496-63-8

2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile

Cat. No. B2733970
CAS RN: 156496-63-8
M. Wt: 196.209
InChI Key: VVYPZQZULJEHJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole-based compounds involves various methods. One approach involves the condensation of carboxylic acid moiety with substituted amine, followed by acid-mediated cyclization . Another method involves the Paal–Knorr reaction, which was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Pyrrole-based compounds, including 2-(3-formylpyrrole-1-yl)benzonitrile, serve as valuable building blocks in organic synthesis. Researchers use them to create more complex molecules, such as indolizines and pyrrolo[1,2-a]pyrazines. These heterocyclic structures have shown potent antifungal activity . The compound’s synthetic versatility makes it a promising candidate for drug development.

Antifungal Agents

As mentioned earlier, 2-(3-formylpyrrole-1-yl)benzonitrile and its derivatives exhibit antifungal properties. They have been evaluated against various Candida species, including multidrug-resistant strains. These compounds could potentially serve as alternatives to existing antifungal drugs .

Cancer Research

While not directly studied for cancer treatment, pyrrole derivatives have shown cytotoxic activity against cancer cell lines. The compound’s structural features make it interesting for further investigation in oncology .

Catalysis and Mechanistic Studies

Researchers have explored the copper-catalyzed oxidative cyclization of related pyrrole analogs. Mechanistic studies suggest the involvement of alkyl radical species in cascade reactions. Investigating the reactivity of 2-(3-formylpyrrole-1-yl)benzonitrile in such processes could provide insights into new synthetic methodologies .

properties

IUPAC Name

2-(3-formylpyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYPZQZULJEHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-pyrrol-1-yl)benzenecarbonitrile

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